2-amino-N-[(3-bromophenyl)methyl]-N,3-dimethylbutanamide
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Overview
Description
2-amino-N-[(3-bromophenyl)methyl]-N,3-dimethylbutanamide is an organic compound featuring a bromophenyl group attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-[(3-bromophenyl)methyl]-N,3-dimethylbutanamide typically involves the condensation of 3-bromobenzylamine with a suitable butanamide derivative. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents such as sodium azide (NaN3) or thiourea (NH2CSNH2) in polar aprotic solvents.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-amino-N-[(3-bromophenyl)methyl]-N,3-dimethylbutanamide involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can facilitate binding to hydrophobic pockets in proteins, while the amino and butanamide groups may form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
- N-(3-bromophenyl)-2-aminoacetamide
- N-(3-bromophenyl)-2-aminoethylamine
- N-(3-bromophenyl)-2-amino-3-methylbutanamide
Comparison: 2-amino-N-[(3-bromophenyl)methyl]-N,3-dimethylbutanamide is unique due to its specific substitution pattern on the butanamide backbone, which can influence its reactivity and binding properties. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific applications .
Properties
Molecular Formula |
C13H19BrN2O |
---|---|
Molecular Weight |
299.21 g/mol |
IUPAC Name |
2-amino-N-[(3-bromophenyl)methyl]-N,3-dimethylbutanamide |
InChI |
InChI=1S/C13H19BrN2O/c1-9(2)12(15)13(17)16(3)8-10-5-4-6-11(14)7-10/h4-7,9,12H,8,15H2,1-3H3 |
InChI Key |
OLCAAASHGJIFTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N(C)CC1=CC(=CC=C1)Br)N |
Origin of Product |
United States |
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